5-Chloro-3-methylpicolinamide
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Overview
Description
5-Chloro-3-methylpicolinamide is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of picolinamide, where the chlorine atom is substituted at the 5th position and a methyl group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpicolinamide typically involves the chlorination of 3-methylpicolinamide. One common method includes the reaction of 3-methylpicolinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted picolinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
5-Chloro-3-methylpicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylpicolinamide
- 5-Chloro-2-methylpicolinamide
- 3-Chloro-5-methylpicolinamide
Uniqueness
5-Chloro-3-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and methyl groups affects its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
5-chloro-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
KQTFBJIBVFCRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N)Cl |
Origin of Product |
United States |
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